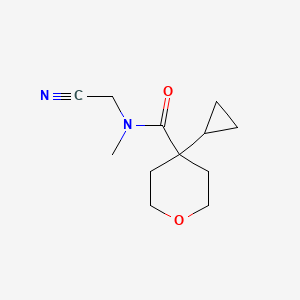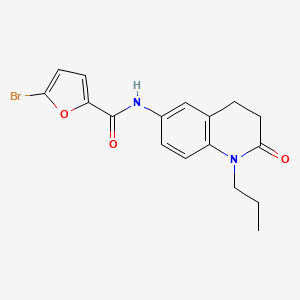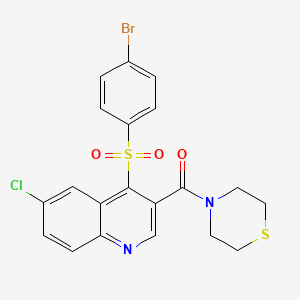
(4-((4-Bromophenyl)sulfonyl)-6-chloroquinolin-3-yl)(thiomorpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((4-Bromophenyl)sulfonyl)-6-chloroquinolin-3-yl)(thiomorpholino)methanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Scientific Research Applications
(4-((4-Bromophenyl)sulfonyl)-6-chloroquinolin-3-yl)(thiomorpholino)methanone has been used in a variety of scientific research applications. One of its primary uses is as a tool to study the mechanism of action of certain enzymes. It has also been used in studies of cellular signaling pathways and as a potential therapeutic agent for a variety of diseases.
Mechanism of Action
The mechanism of action of (4-((4-Bromophenyl)sulfonyl)-6-chloroquinolin-3-yl)(thiomorpholino)methanone is not fully understood, but it is believed to act by inhibiting certain enzymes involved in cellular signaling pathways. Specifically, it has been shown to inhibit the activity of protein kinase C (PKC) and phosphatidylinositol 3-kinase (PI3K), both of which are important regulators of cell growth and proliferation.
Biochemical and Physiological Effects:
(4-((4-Bromophenyl)sulfonyl)-6-chloroquinolin-3-yl)(thiomorpholino)methanone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using (4-((4-Bromophenyl)sulfonyl)-6-chloroquinolin-3-yl)(thiomorpholino)methanone in lab experiments is its specificity for certain enzymes. This makes it a useful tool for studying the mechanism of action of these enzymes and for developing potential therapeutic agents. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for research on (4-((4-Bromophenyl)sulfonyl)-6-chloroquinolin-3-yl)(thiomorpholino)methanone. One area of interest is in the development of new therapeutic agents based on this compound. Another area of interest is in further understanding the mechanism of action of this compound and its effects on cellular signaling pathways. Additionally, there is potential for using this compound in combination with other drugs to enhance its therapeutic effects.
Synthesis Methods
The synthesis of (4-((4-Bromophenyl)sulfonyl)-6-chloroquinolin-3-yl)(thiomorpholino)methanone involves a series of chemical reactions. The starting materials are 4-bromobenzenesulfonyl chloride, 6-chloro-3-quinolinecarboxylic acid, and thiomorpholine. These compounds are reacted together in the presence of a base and a catalyst to produce the final product.
properties
IUPAC Name |
[4-(4-bromophenyl)sulfonyl-6-chloroquinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrClN2O3S2/c21-13-1-4-15(5-2-13)29(26,27)19-16-11-14(22)3-6-18(16)23-12-17(19)20(25)24-7-9-28-10-8-24/h1-6,11-12H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSKEMCZVHODQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-Bromophenyl)sulfonyl)-6-chloroquinolin-3-yl)(thiomorpholino)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethylsulfanyl-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide](/img/structure/B2919715.png)
![2-(4-fluorophenoxy)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2919717.png)
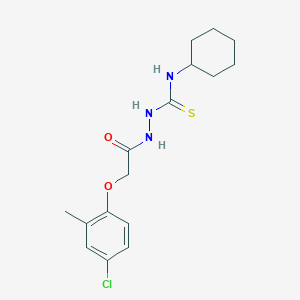

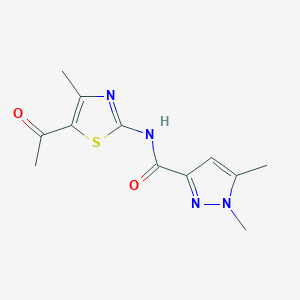
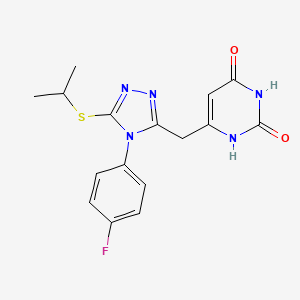

![2-(cinnamylthio)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2919724.png)
![7-Chloro-2-[(3-fluorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2919725.png)

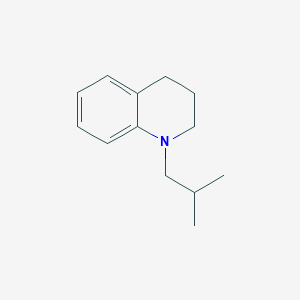
![2-(4-isopropylphenoxy)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2919732.png)
